2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile
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Overview
Description
2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile is a chemical compound with the molecular formula C15H18N2O It is characterized by the presence of a benzyl group, a piperidine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves the reaction of benzyl cyanide with piperidine in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce primary amines.
Scientific Research Applications
2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(piperidin-1-yl)propanenitrile: Similar structure but lacks the benzyl group.
2-Benzyl-3-oxo-3-(morpholin-1-yl)propanenitrile: Contains a morpholine ring instead of a piperidine ring.
2-Benzyl-3-oxo-3-(pyrrolidin-1-yl)propanenitrile: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-Benzyl-3-oxo-3-(piperidin-1-yl)propanenitrile is unique due to the combination of its benzyl group, piperidine ring, and nitrile group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-benzyl-3-oxo-3-piperidin-1-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-12-14(11-13-7-3-1-4-8-13)15(18)17-9-5-2-6-10-17/h1,3-4,7-8,14H,2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAWJCHHTOMLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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